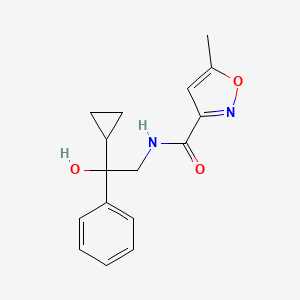

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Beschreibung

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a cyclopropyl group, a hydroxy group, and an oxazole ring

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-9-14(18-21-11)15(19)17-10-16(20,13-7-8-13)12-5-3-2-4-6-12/h2-6,9,13,20H,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRYATJXEPYSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydro-oxazole derivative.

Substitution: Formation of substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the cyclopropyl and oxazole groups, contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

- N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(METHYLSULFONYL)PIPERIDINE-4-CARBOXAMIDE

- N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2-PHENOXYPROPANAMIDE

- N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Biologische Aktivität

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features an oxazole ring, which is known for its diverse biological properties. Its structure can be summarized as follows:

- Molecular Formula : C15H17N3O2

- Molecular Weight : 273.32 g/mol

- Key Functional Groups : Cyclopropyl group, hydroxyl group, and carboxamide.

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide interacts with various biological targets, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Receptor Binding : It has been suggested that the compound binds to certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.

- Cell Signaling Modulation : By affecting signaling pathways, this compound could alter cellular responses in various tissues.

Biological Activities

Research indicates that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide exhibits several notable biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. The following table summarizes its antimicrobial efficacy compared to other compounds:

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-N-(propan-2-yl)pyridine-4-carboxamide | Antimicrobial | 8 µg/mL |

| N'-[(4-methoxyphenyl)methyl]ethanediamide | Potential anti-inflammatory | 16 µg/mL |

| N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide | Antimicrobial | 12 µg/mL |

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells and promotes cell survival under conditions that typically induce apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies

- Neuroblastoma Model : A study involving human neuroblastoma SH-SY5Y cells showed that treatment with N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide led to a significant reduction in cell death rates compared to untreated controls. The IC50 was determined to be approximately 25 µM, indicating potent protective effects against oxidative damage .

- Inflammation Models : In animal models of inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions .

Research Findings

The exploration of structure–activity relationships (SAR) has revealed that modifications to the oxazole moiety can significantly impact biological activity. For instance:

- Substituting different groups on the oxazole ring can enhance binding affinity to target enzymes.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methyl-1,2-oxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, oxazole ring construction, and carboxamide coupling. Key steps include:

- Cyclopropane Introduction : Use of cyclopropane precursors (e.g., cyclopropylmagnesium bromide) under inert conditions (argon/nitrogen atmosphere) to avoid ring-opening reactions .

- Oxazole Ring Formation : Cyclocondensation of nitriles with β-keto esters at 80–100°C in aprotic solvents (e.g., DMF) .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (400 MHz, CDCl₃) to verify cyclopropyl (δ 0.5–1.2 ppm), hydroxyl (δ 2.5–3.5 ppm), and oxazole protons (δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry at the cyclopropane-hydroxy-phenylethyl chiral center (e.g., P2₁2₁2₁ space group, R-factor < 0.05) .

- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁N₂O₃⁺ requires m/z 325.1547) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Fluorescence-based assays for oxazole-related kinases (e.g., EGFR, IC₅₀ determination) .

- Cellular Uptake : LC-MS quantification in HEK-293 cells after 24-hour exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (AMBER):

- Docking : Screen against homology models of cyclopropane-sensitive targets (e.g., bacterial enoyl-ACP reductase) .

- Binding Free Energy : MM-PBSA calculations to validate interactions (ΔG < −8 kcal/mol suggests strong binding) .

- Metabolic Stability : Predict CYP450 metabolism using Schrödinger’s QikProp (half-life > 60 min preferred) .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct comparative studies under standardized conditions:

- Dose-Response Curves : Test across 3–4 cell lines (e.g., MCF-7, A549) with controlled serum concentrations (10% FBS) .

- Off-Target Profiling : Use a kinase inhibitor panel (e.g., Eurofins KINOMEscan) to identify non-specific interactions .

- Data Normalization : Apply Z-score analysis to account for batch effects in high-throughput screens .

Q. How does the cyclopropane moiety influence the compound’s metabolic stability?

- Methodological Answer : Compare metabolic profiles using:

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL, NADPH cofactor) and track parent compound depletion via LC-MS/MS .

- Isotope Labeling : Use ¹³C-cyclopropane to trace metabolite formation (e.g., ring-opened diols via CYP3A4) .

- Computational Tools : SyGMa software to predict Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.